![molecular formula C13H14O3 B13500756 rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13500756.png)
rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[211]hexane-5-carboxylic acid is a compound belonging to the bicyclic oxabicyclohexane family This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition reaction, which uses photochemistry to access new building blocks. This approach allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and exploring new chemical spaces.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
- Other bicyclo[2.1.1]hexane derivatives
Uniqueness
rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both an oxirane ring and a carboxylic acid group. This combination of features provides distinct chemical reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C13H14O3 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
(1S,4R,5R)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c1-8-3-2-4-9(5-8)13-6-10(16-7-13)11(13)12(14)15/h2-5,10-11H,6-7H2,1H3,(H,14,15)/t10-,11+,13-/m0/s1 |
InChI-Schlüssel |
MMXROUJNMXXJDG-LOWVWBTDSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3 |
Kanonische SMILES |
CC1=CC(=CC=C1)C23CC(C2C(=O)O)OC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


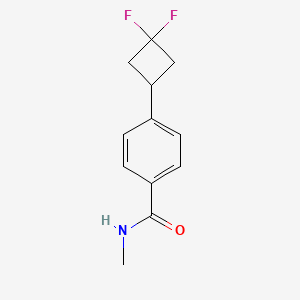
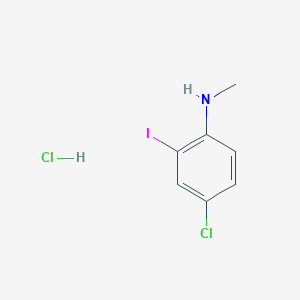

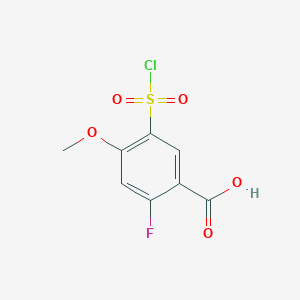
![N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-4-yl]acetamide](/img/structure/B13500702.png)

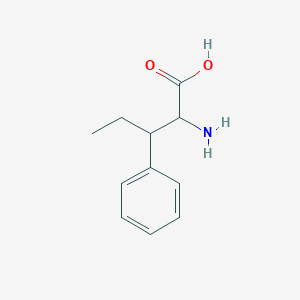
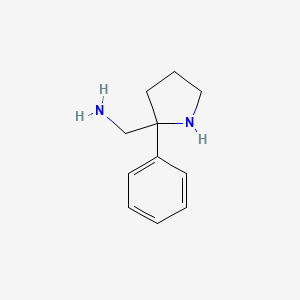

![(2R)-2-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13500724.png)

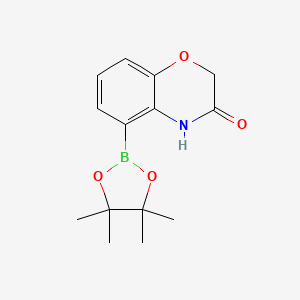
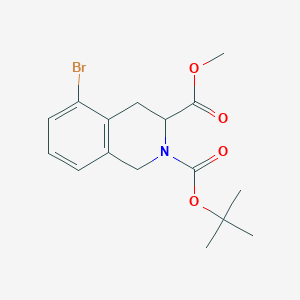
![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B13500743.png)
